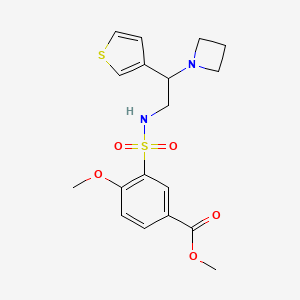
methyl 3-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C18H22N2O5S2 and its molecular weight is 410.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 3-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-4-methoxybenzoate (CAS Number: 2034457-04-8) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles available data on its biological activity, including structure-activity relationships, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an azetidine ring, a thiophene moiety, and a methoxybenzoate group. The molecular formula is C18H18N2O3S, with a molecular weight of approximately 342.5 g/mol. Its structural components are significant in determining its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar sulfamoyl derivatives. For instance, compounds with structural similarities demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, the most sensitive bacteria included Enterobacter cloacae, while Escherichia coli showed higher resistance levels. The minimum inhibitory concentrations (MICs) for effective compounds ranged from 0.004 mg/mL to 0.03 mg/mL, indicating potent activity against these pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound A | E. cloacae | 0.004 | |
| Compound B | S. aureus | 0.015 | |
| Compound C | E. coli | 0.011 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer studies. Compounds with similar scaffolds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays indicated that certain derivatives could significantly reduce cell viability in cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Azetidine Ring : This cyclic amine can enhance binding affinity to biological targets.
- Thiophene Moiety : Known for its electron-rich nature, this component may improve interactions with proteins involved in microbial resistance.
- Sulfamoyl Group : This functional group is crucial for the antibacterial mechanism, as it mimics p-aminobenzoic acid, a substrate for bacterial folate synthesis.
Case Studies
Several studies have explored the efficacy of related compounds in vivo and in vitro:
- Study on Antibacterial Efficacy : A series of sulfamoyl derivatives were tested against a panel of bacteria, revealing that modifications to the azetidine ring could enhance antibacterial potency significantly .
- Anticancer Screening : Research involving the evaluation of similar compounds against cancer cell lines showed promising results, indicating that modifications to the methoxybenzoate group could lead to increased cytotoxicity .
Propriétés
IUPAC Name |
methyl 3-[[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-24-16-5-4-13(18(21)25-2)10-17(16)27(22,23)19-11-15(20-7-3-8-20)14-6-9-26-12-14/h4-6,9-10,12,15,19H,3,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYMZLYGWWXLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














